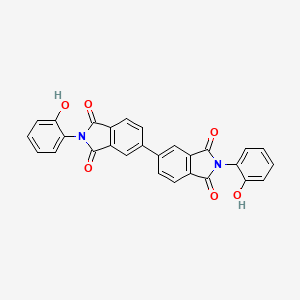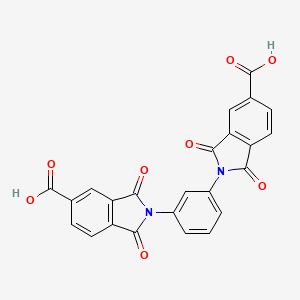![molecular formula C18H13BrClN3O3S B3441878 N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3441878.png)
N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide
Vue d'ensemble
Description
N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BPS-5, and it belongs to the class of sulfonamide compounds. BPS-5 has been synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
BPS-5 exerts its pharmacological effects by inhibiting the activity of various enzymes, including carbonic anhydrase, histone deacetylase, and proteasome. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, and its inhibition by BPS-5 can lead to the suppression of tumor growth. Histone deacetylase is an enzyme that is involved in the regulation of gene expression, and its inhibition by BPS-5 can lead to the induction of apoptosis in cancer cells. Proteasome is an enzyme that is involved in the degradation of intracellular proteins, and its inhibition by BPS-5 can lead to the accumulation of toxic proteins, resulting in cell death.
Biochemical and Physiological Effects:
BPS-5 has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase, histone deacetylase, and proteasome, as well as the induction of apoptosis in cancer cells. BPS-5 has also been shown to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, BPS-5 has been shown to exhibit neuroprotective activity by inhibiting the activity of beta-secretase, which is involved in the production of beta-amyloid plaques in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPS-5 has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its anticancer activity, and its potential applications in the treatment of neurodegenerative diseases. However, BPS-5 also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for scientific research on BPS-5, including the development of more potent and selective inhibitors of carbonic anhydrase, histone deacetylase, and proteasome, as well as the investigation of the potential applications of BPS-5 in the treatment of neurodegenerative diseases. Furthermore, future studies should focus on determining the safety and efficacy of BPS-5 in vivo, as well as its potential applications in combination therapy with other drugs.
Applications De Recherche Scientifique
BPS-5 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and proteasome. BPS-5 has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, BPS-5 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the activity of beta-secretase.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-chloro-5-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O3S/c19-12-4-6-13(7-5-12)22-18(24)15-11-14(8-9-16(15)20)27(25,26)23-17-3-1-2-10-21-17/h1-11H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXPAYWYCSAJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile](/img/structure/B3441801.png)
![N-(4-{[(3-anilino-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3441817.png)
![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)
![3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3441840.png)
![4,4'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3441844.png)


![2-[(3-bromobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![N-benzyl-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3441868.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3441870.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3441879.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)
![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3441888.png)
![2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3441895.png)